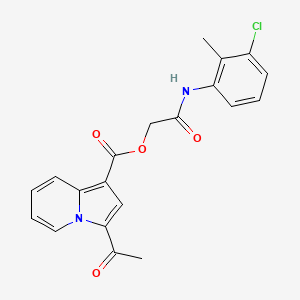
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The reactivity of similar compounds has been explored in synthesizing a range of biologically active molecules, demonstrating the potential utility of this compound in medicinal chemistry. For instance, compounds synthesized from related structures have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Biological Activities
Compounds synthesized from chemically related precursors have exhibited a variety of biological activities, including antimicrobial properties. Studies have shown that certain synthesized derivatives display strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as against yeast, highlighting the potential for these compounds to contribute to the development of new antimicrobial drugs (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Anticonvulsant Properties
Research into compounds with structural similarities has also revealed potential anticonvulsant properties. Some derivatives have shown considerable activity in various test models for anticonvulsant effects, indicating the relevance of this class of compounds in the search for new treatments for epilepsy and related disorders. The ability to block sodium channels in a frequency-dependent manner is a particularly promising feature, as it suggests a mechanism of action that could be exploited in drug design (Unverferth et al., 1998).
Propiedades
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-15(21)6-5-7-16(12)22-19(25)11-27-20(26)14-10-18(13(2)24)23-9-4-3-8-17(14)23/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZNAGOCVYLNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


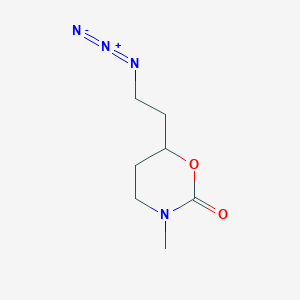
![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)
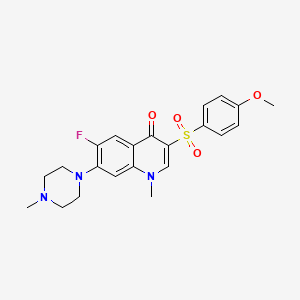
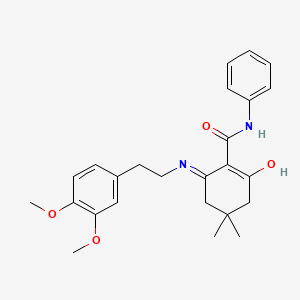
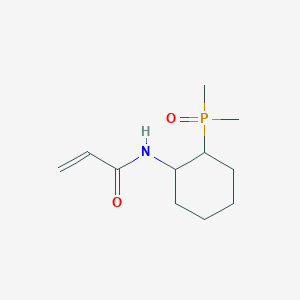
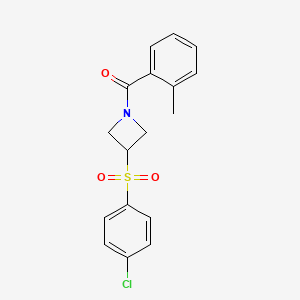

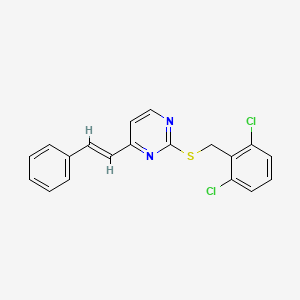
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)


![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)